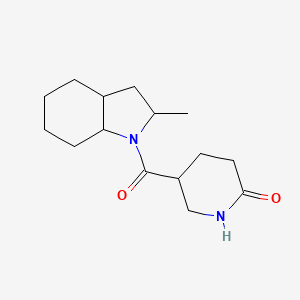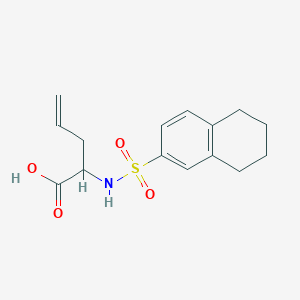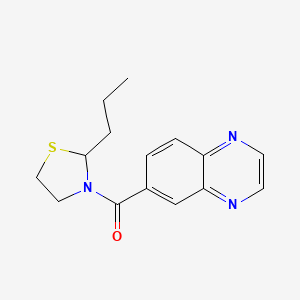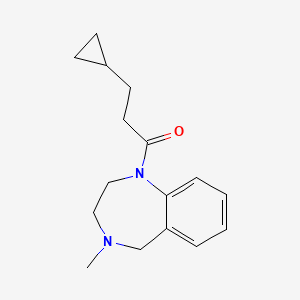
4-Cyclohexyloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyloxybenzamide is an organic compound with the molecular formula C13H17NO2 It is characterized by a benzamide core structure with a cyclohexyloxy substituent at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyclohexyloxybenzamide can be synthesized through the condensation of 4-hydroxybenzoic acid with cyclohexanol, followed by the conversion of the resulting ester to the amide. The reaction typically involves the following steps:
Esterification: 4-Hydroxybenzoic acid reacts with cyclohexanol in the presence of an acid catalyst (e.g., sulfuric acid) to form 4-cyclohexyloxybenzoate.
Amidation: The ester is then converted to the amide using ammonia or an amine under suitable conditions, such as heating in the presence of a dehydrating agent (e.g., thionyl chloride).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of solid acid catalysts to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Applications De Recherche Scientifique
4-Cyclohexyloxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
4-Ethoxybenzamide: Contains an ethoxy group in place of the cyclohexyloxy group.
4-Butoxybenzamide: Features a butoxy group instead of the cyclohexyloxy group.
Uniqueness
4-Cyclohexyloxybenzamide is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.
Propriétés
IUPAC Name |
4-cyclohexyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDLODRNDZRGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]pent-4-ynoic acid](/img/structure/B7621356.png)
![2-[(3-Methoxy-4-methylbenzoyl)amino]pent-4-ynoic acid](/img/structure/B7621360.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621361.png)
![2-[(2-Methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621366.png)

![1-[4-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B7621387.png)

![2-[(2-Methoxy-5-methylphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621396.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621404.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]pent-4-enoic acid](/img/structure/B7621411.png)
![1-[3-(Dimethylamino)-4-methylpyrrolidin-1-yl]-2-(4-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7621440.png)


